molecular formula C15H19ClN2O B018562 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole CAS No. 679412-76-1

2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole

Cat. No. B018562
CAS RN: 679412-76-1
M. Wt: 278.78 g/mol
InChI Key: BPRFBRRGRCRQCZ-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole is a chemical compound with the molecular formula C15H19ClN2O and a molecular weight of 278.78 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMF, DMSO, Ethanol, and Methanol .

Scientific Research Applications

Anticancer Potential

A study focused on the synthesis of new N-substituted 2-(2-butyl-4-chloro-1H-imidazole-5-yl)-1H-benzo[d]imidazole derivatives, which were evaluated for their antitumor activity against HeLa cell lines. One of the compounds emerged as a lead with notable anti-proliferative and anti-angiogenic properties, demonstrating the potential of these derivatives in cancer treatment (Roopashree et al., 2014).

Corrosion Inhibition

Research into novel benzimidazole compounds, including derivatives similar to 2-butyl-4-chloro-5-benzyloxymethyl-1H-imidazole, has shown significant anticorrosion properties for mild steel in HCl solutions. The study combined experimental and theoretical methods to explore the relationship between the functional properties of the inhibitor molecules and their adsorption capacities, providing insights into their effective application in corrosion inhibition (Chaouiki et al., 2020).

Fluorescent Chemosensors

Imidazole derivatives have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds, characterized using spectroscopic techniques, demonstrated selective sensing towards CN- ions, leading to fluorescence quenching and a decreased singlet state lifetime. This research highlights the application of such derivatives in environmental monitoring and safety (Emandi et al., 2018).

Antimicrobial Activity

A study on Schiff base ligands derived from imidazole, including structures akin to this compound, revealed promising antimicrobial activities against both gram-positive and gram-negative bacteria. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Pandiarajan et al., 2020).

properties

IUPAC Name

2-butyl-4-chloro-5-(phenylmethoxymethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-2-3-9-14-17-13(15(16)18-14)11-19-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFBRRGRCRQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468578
Record name 2-BUTYL-4-CHLORO-5-BENZYLOXYMETHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

679412-76-1
Record name 2-Butyl-5-chloro-4-[(phenylmethoxy)methyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679412-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BUTYL-4-CHLORO-5-BENZYLOXYMETHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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